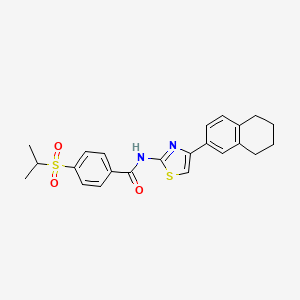

![molecular formula C10H9ClN2O B2743790 (E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 120110-22-7](/img/structure/B2743790.png)

(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine, more commonly known as CMIM-H, is an organic compound with a broad range of applications in scientific research. It is a colorless liquid that is soluble in both organic and aqueous solvents, and is often used as a reagent in organic synthesis. CMIM-H is used in a variety of laboratory experiments, including those involving the synthesis of organic molecules, the study of biochemical and physiological effects, and the investigation of chemical mechanisms.

Applications De Recherche Scientifique

Unexpected Reactivity and Ring Opening

Azzaoui et al. (2006) explored the reactivity differences between C-phenyl-N-phenyl formohydrazonoyl chloride with benzimidazole derivatives, leading to unexpected ring opening during 1,3-dipolar cycloaddition reactions. This study demonstrates the unique behavior of certain indole derivatives in cycloaddition reactions, which could be relevant for synthetic strategies involving similar compounds (Azzaoui et al., 2006).

Structural Insights through Crystallography

Helliwell et al. (2011) reported on the structure of a chloro-trimethyl-dihydro-indol-ylidene compound obtained via reaction with hydroxylamine, which further contributes to understanding the molecular geometry and hydrogen bonding patterns in similar indole-derived compounds. The detailed crystallographic analysis offers insights into the orientation of functional groups and intermolecular interactions (Helliwell et al., 2011).

Mechanistic Insights into Reaction Pathways

Research into the mechanistic aspects of reactions involving hydroxylamine and related compounds has shed light on their potential applications in synthetic chemistry. For example, the study of mechanochemical synthesis and isomerization of N-substituted indole-3-carboxaldehyde oximes by Baláž et al. (2019) provides valuable information on solvent-free reactions, emphasizing the role of hydroxylamine in facilitating oximation reactions and the influence of reaction conditions on product distribution. This approach underscores the versatility of hydroxylamine in synthesizing and modifying indole derivatives, offering a safer and more efficient alternative to traditional solution-phase methods (Baláž et al., 2019).

Corrosion Inhibition and Surface Chemistry

Vikneshvaran and Velmathi (2017) explored the corrosion inhibition properties of Schiff bases derived from L-Tryptophan on stainless steel surfaces in an acidic environment, demonstrating the potential applications of indole-derived compounds in materials science. The study illustrates how these compounds effectively inhibit corrosion, offering insights into their adsorption behavior and interaction with metal surfaces, which could be relevant for designing new corrosion inhibitors based on indole derivatives (Vikneshvaran & Velmathi, 2017).

Propriétés

IUPAC Name |

(NE)-N-[(2-chloro-1-methylindol-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-13-9-5-3-2-4-7(9)8(6-12-14)10(13)11/h2-6,14H,1H3/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVXQXABXBQGGT-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=C1Cl)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)

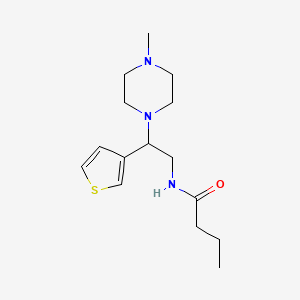

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)

![6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2743716.png)

![N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2743717.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2743719.png)

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2743721.png)

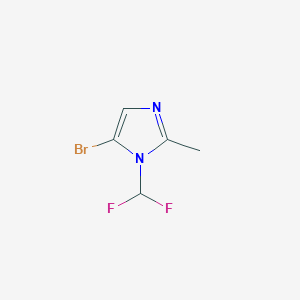

![7-O-Tert-butyl 1-O-ethyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2743722.png)

![Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2743723.png)

![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743725.png)

![3-[1-(1-Prop-2-enoyl-2,3-dihydroindole-5-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2743728.png)